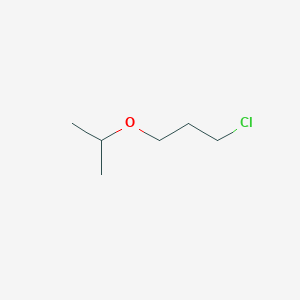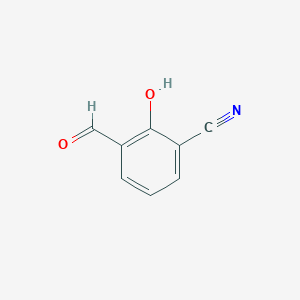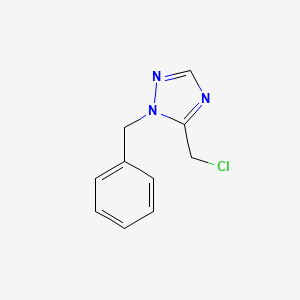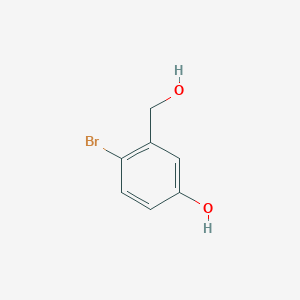
4-Bromo-3-(hydroxymethyl)phenol
概要
説明
4-Bromo-3-(hydroxymethyl)phenol is a brominated phenolic compound with a hydroxymethyl group attached to the phenol ring. This compound is of interest due to its potential applications in various chemical syntheses and its role in forming more complex molecules through reactions with other chemicals.
Synthesis Analysis
The synthesis of brominated (hydroxymethyl)phenols can be achieved through a chemoselective method that involves the reaction with 2,4,6-trichloro[1,3,5]triazine in N,N-dimethylformamide at room temperature, preserving the phenolic hydroxy group . This method provides a straightforward approach to introducing bromine atoms onto the phenol ring without affecting the hydroxymethyl group.
Molecular Structure Analysis
The molecular structure of related brominated phenolic compounds has been extensively studied using X-ray crystallography. For instance, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol has been characterized, revealing a monoclinic system with specific geometric parameters . The molecular conformation is often stabilized by intramolecular hydrogen bonds, as seen in various brominated phenolic compounds .
Chemical Reactions Analysis
Brominated phenolic compounds can undergo various chemical reactions, including solvolytic elimination and hydrolysis. For example, the hydrolysis of 2-bromo-4-dibromomethylphenol in slightly aqueous 1,4-dioxane leads to the formation of 3-bromo-4-hydroxybenzaldehyde, with the transient formation of a quinone methide intermediate . These reactions are influenced by factors such as solvent effects and the presence of bromide ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-3-(hydroxymethyl)phenol and its derivatives are characterized by their crystal structures and hydrogen bonding patterns. Molecules of these compounds are generally planar, with the hydroxymethyl group and bromine atoms contributing to the overall molecular conformation . Hydrogen bonding plays a significant role in the crystal packing, often leading to the formation of helical structures or polymeric chains . Additionally, weaker interactions such as C-H...pi are also present, which can influence the stability and properties of the crystals .
Relevant Case Studies
Several case studies have demonstrated the utility of brominated phenolic compounds in the synthesis of complex molecules. For instance, Schiff base compounds derived from brominated phenols have been synthesized and characterized, providing insights into their potential applications in coordination chemistry and materials science . Moreover, some derivatives have been evaluated for their antibacterial properties, indicating the biological relevance of these compounds .
科学的研究の応用
Application 1: Synthesis of Gold (III) Complex
- Summary of the Application: In this study, a gold (III) complex was synthesized in the presence of 4-bromo-2,6-bis(hydroxymethyl)phenol (BBHMP) and m-nitroaniline (m-NA) .
- Methods of Application or Experimental Procedures: The complex was synthesized and characterized using spectral (mass, UV–Vis, FT-IR, 1H NMR, 13C NMR) and thermal measurements (TG–DTA). The optimum conditions for the reactions are pH 7, λ = 412 nm and the mole ratio of BBHMP: m-NA:Au3+ is 1:1:1 .
- Results or Outcomes: The reaction of BBHMP and m-NA with Au (III) was found to be a complexation reaction and one BBHMP molecule and one m-NA molecule react with one Au (III) molecule. The equilibrium constant (K), Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) were calculated at 298.16 and 313.16 K, respectively. According to the thermodynamic parameters, the reaction was exothermic because of the decrease in entropy and it was a non-spontaneous process .
Application 2: Thermal Behavior of Pd(II) Complex
- Summary of the Application: The thermal behavior of a Pd(II) complex with 4-Bromo-Bis-Hydroxymethyl Phenol was studied .
- Results or Outcomes: In the thermal behavior of the Pd(II) complex, the first stage decomposition is endothermic in the range of 200-600 °C which is the decomposition of the organic component (63.2%) .
Safety And Hazards
特性
IUPAC Name |
4-bromo-3-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMFITZCDVUFNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(hydroxymethyl)phenol | |
CAS RN |
2737-20-4 | |
| Record name | 2-Bromo-5-hydroxybenzenemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002737204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-5-hydroxybenzenemethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3S6NR5YAC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


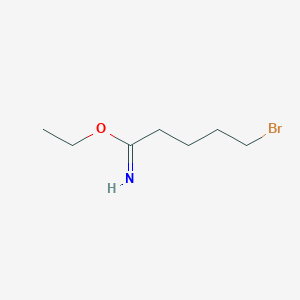


![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)






